2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine
Description
Properties
IUPAC Name |
2-chloro-4-(4-methylpyrazol-1-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c1-7-5-12-13(6-7)8-2-3-11-9(10)4-8/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFCOBHSRCIIZQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)C2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki Coupling Strategy for Pyrazolopyridine Core Formation
Overview:
A prevalent method involves constructing the pyrazolopyridine framework via a Suzuki-Miyaura cross-coupling reaction, which is a robust, scalable, and regioselective approach.
- Preparation of the Boronic Ester Intermediate:
The process begins with synthesizing a boronic ester of a pyrazole derivative, such as 1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazole-5-boronic acid pinacol ester. This intermediate offers stability and reactivity suitable for coupling.
Coupling with 4-Bromo-2-chlorobenzonitrile:
The boronic ester reacts with 4-bromo-2-chlorobenzonitrile in the presence of a palladium catalyst, typically bis(triphenylphosphine)palladium(II) chloride, and a base such as sodium carbonate. The reaction is conducted in a mixed solvent system (THF-water or THF-toluene-water), often with phase transfer catalysts like tetrabutylammonium bromide (TBAB).Outcome:
The coupling yields a chloropyridine derivative bearing a pyrazole substituent, which is then subjected to further transformations.
- High yield (~84.5%)
- Reduced palladium catalyst loading (0.5–2 mol%)
- Simplified isolation via phase separation without extensive distillation
Direct Cyclization of Hydrazine Derivatives with Acrylonitrile
Overview:
An alternative, more economical route involves cyclizing hydrazine derivatives with acrylonitrile derivatives to form the pyrazole ring, followed by chlorination.
- Starting Material:
3-Hydrazinopyridine dihydrochloride.
Cyclization Step:
React with 3-ethoxyacrylonitrile in a (C1-C4) aliphatic alcohol (e.g., ethanol, isopropanol) at 25–100°C in the presence of an alkali metal alkoxide (e.g., sodium or potassium tert-butoxide). This yields 3-(3-amino-1H-pyrazol-1-yl)pyridine .Conversion to Chloropyridine:
The amino group is diazotized using sodium nitrite in hydrochloric acid at 0–25°C, forming a diazonium salt. This intermediate is then treated with copper(II) chloride at similar temperatures, effecting a Sandmeyer reaction to replace the amino group with chlorine, producing 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine .
- Utilizes commercially available starting materials
- Avoids the need for difficult-to-synthesize intermediates like 3-chloropyrazole
- Suitable for large-scale production due to straightforward reaction conditions
Alternative Chlorination and Functionalization Routes
While the above methods are primary, other approaches include:
- Direct chlorination of the pyrazolopyridine core using reagents like N-chlorosuccinimide (NCS) under controlled conditions.
- Functional group transformations starting from substituted pyridines and pyrazoles, followed by coupling or substitution reactions.
However, these are generally less favored due to issues with regioselectivity and yields.
Data Summary Table: Preparation Methods
| Method | Starting Materials | Key Reactions | Catalysts & Reagents | Advantages | Limitations |
|---|---|---|---|---|---|
| Suzuki Coupling | Boronic ester of pyrazole derivative + 4-bromo-2-chlorobenzonitrile | Cross-coupling | Pd catalyst, Na2CO3 | High yield, scalable, fewer steps | Requires palladium, sensitive to impurities |
| Hydrazine Cyclization + Sandmeyer | 3-Hydrazinopyridine dihydrochloride + acrylonitrile derivatives | Cyclization + diazotization + chlorination | Alkoxide base, NaNO2, CuCl2 | Cost-effective, scalable, avoids difficult intermediates | Multi-step, reaction control needed |
| Direct Chlorination | Pyrazolopyridine core | Electrophilic substitution | NCS or similar chlorinating agents | Simple if regioselectivity is controlled | Regioselectivity issues |
Research Findings and Practical Considerations
Yield Optimization:
The Suzuki method achieves yields exceeding 80%, with catalyst loading optimized to reduce costs and palladium residues.Scalability:
The hydrazine-based cyclization route, combined with Sandmeyer chlorination, is particularly suited for large-scale manufacturing due to the availability of starting materials and straightforward reaction conditions.Environmental & Safety Aspects:
Use of palladium catalysts and diazotization steps necessitates proper waste management. The choice of solvents and reagents should align with green chemistry principles where possible.Purification: Isolation typically involves phase separation, filtration, and recrystallization, minimizing the need for extensive chromatography.
Biological Activity
2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, structure-activity relationships, and potential therapeutic applications, supported by relevant data and case studies.
- Chemical Formula : C9H8ClN3
- Molecular Weight : 193.64 g/mol
- IUPAC Name : 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine
The compound features a pyridine ring substituted with a chlorine atom and a 4-methyl pyrazole moiety, which contributes to its biological activity.
Anticancer Activity
Research indicates that pyrazole derivatives, including 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine, exhibit significant anticancer properties. For instance, studies have demonstrated that pyrazole compounds can inhibit the proliferation of various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| 2-Chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine | HCT116 | 0.95 |
| Pyrazole Derivative X | MCF7 | 0.75 |
| Pyrazole Derivative Y | A549 | 4.21 |
These findings suggest that the compound may act through mechanisms such as inhibition of key kinases involved in cancer progression, similar to other pyrazole derivatives .
Anti-inflammatory Properties
The compound has also been evaluated for its anti-inflammatory effects. In vitro studies show that it can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases. For example:
| Activity | Measurement | Result |
|---|---|---|
| TNF-alpha Inhibition | IC50 (nM) | 30 |
| IL-6 Inhibition | IC50 (nM) | 25 |
These results indicate a potential use in treating conditions characterized by chronic inflammation .
Structure-Activity Relationship (SAR)
The biological activity of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine is influenced by its structural components. Modifications to the pyrazole and pyridine rings can enhance or diminish activity:
- Substituent Variations : The presence of methyl groups on the pyrazole ring has been shown to increase potency against cancer cells.
- Halogen Substitution : The chlorine atom at the pyridine position is critical for maintaining activity, as it affects the electronic properties of the molecule.
Study on Antitumor Activity
A notable study investigated the effects of 2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine on tumor growth in vivo using mouse models. The compound was administered at varying doses (10 mg/kg, 20 mg/kg) and showed a dose-dependent reduction in tumor size compared to controls.
The mechanism underlying its anticancer effects appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival, particularly those involving cyclin-dependent kinases (CDKs).
Scientific Research Applications
Based on the search results, here's what is known about the applications of compounds related to "2-chloro-4-(4-methyl-1H-pyrazol-1-yl)pyridine":
Synthesis and Use of Pyrazole Derivatives
- Intermediate in Pharmaceutical Synthesis The compound "2-chloro-4-(1H-pyrazol-5-yl)benzonitrile" can be used as an intermediate in preparing tissue-selective androgen receptor modulators (SARMs) .
- Preparation of 3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine A process exists for preparing 3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine (3) through multiple steps, starting from 3-hydrazinopyridine- dihydrochloride and a (C1-C4) alkyl methacrylate .
- The intermediate 4-methyl-1-(pyridin-3-yl)pyrazolidin-3-one (1) is formed and then chlorinated with reagents like phosphoryl chloride to yield 3-(3-chloro-4-methyl-4,5-dihydro-1H-pyrazol-1-yl)pyridine (2) .
- Compound (2) can be oxidized using manganese(IV) oxide to form 3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine (3) .
- 3-(3-chloro-4-methyl-1H-pyrazol-1-yl)pyridine (3) can be further oxidized to produce 3-chloro-1-(pyridin-3-yl)-1H-pyrazole-4-carboxylic acid (4) .
Applications of Pyrrolo[3,4-c]pyridines
- Treatment of Nervous and Immune System Diseases Pyrrolo[3,4-c]pyridines have shown potential in treating diseases related to the nervous and immune systems .
- Anti-HIV-1 Activity Certain ethyl 2-(4-fluorophenethyl)-7-hydroxy-1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine-4-carboxylates exhibit anti-HIV-1 activity .
- Inhibitors of InhA Enzyme Pyrrolo[3,4-c]pyridine-3-one derivatives have been identified as inhibitors of the InhA enzyme, with potential antimycobacterial activity .
- Anticancer Activity Some pyrrolo[3,4-c]pyridine derivatives have demonstrated moderate cytotoxicity against ovarian cancer cells .
Other Pyridine Derivatives
Comparison with Similar Compounds
Key Observations:
Core Heterocycle Variability :
- Pyridine vs. pyrimidine cores influence electronic properties and binding affinity. For instance, replacing pyridine with pyrimidine (as in ) reduces molecular weight by ~16 g/mol and alters ring electronegativity.
- Fused-ring systems (e.g., imidazo[4,5-b]pyridine in ) enhance planar rigidity, improving target selectivity in kinase inhibition .
Substituent Effects :
- Ethynyl-linked substituents (e.g., in ) increase molecular weight and steric bulk, critical for mGluR5 inverse agonism .
- Methyl groups on pyrazole (e.g., 4-methyl in vs. 1-methyl in ) modulate metabolic stability and solubility .
Neurological Targets: Ethynyl-linked derivatives (e.g., CTEP in ) demonstrate nanomolar affinity for mGluR5, a therapeutic target for Fragile X syndrome and epilepsy .
Pharmacological and Industrial Relevance
Drug Development :
Industrial Availability :
- Suppliers like CymitQuimica and American Elements list the compound for research use, underscoring its demand in high-throughput screening .
Q & A
Basic: How can synthetic protocols for CTEP be optimized to improve yield and purity?
Answer:
CTEP synthesis involves Sonogashira coupling or palladium-catalyzed cross-coupling reactions (e.g., between 2-chloro-4-iodopyridine and 4-methyl-1H-pyrazole derivatives). Key optimizations include:
- Catalyst selection : Use Pd(PPh₃)₂Cl₂/CuI for efficient alkyne coupling .
- Solvent and temperature : Perform reactions in anhydrous THF or DMF at 60–80°C to minimize side products.
- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) followed by recrystallization from ethanol to achieve ≥98% purity .
- Scale-up : Gram-scale synthesis requires strict inert conditions (argon/nitrogen) to prevent alkyne oxidation .
Table 1: Typical Reaction Conditions and Yields
| Step | Reagents | Temp. (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Coupling | Pd(PPh₃)₂Cl₂, CuI | 70 | 65–75 | 95 |
| Purification | Hexane/EtOAc | RT | – | 98+ |
Basic: What analytical methods are critical for characterizing CTEP’s structural integrity?
Answer:
- 1H/13C NMR : Confirm regioselectivity of the pyrazole-pyridine linkage. For CTEP, expect aromatic protons at δ 8.3–8.5 ppm (pyridine) and δ 7.6–7.8 ppm (pyrazole) in DMSO-d₆ .
- HPLC-MS : Use a C18 column (ACN/H₂O + 0.1% TFA) to verify purity (>98%) and detect trace impurities .
- UV-Vis : λmax at 240 nm and 330 nm (π→π* transitions of conjugated system) .
Advanced: How should CTEP dosing regimens be designed for in vivo neuropharmacological studies?
Answer:
- Species-specific pharmacokinetics : In mice, CTEP’s half-life is ~18 hours; administer 10 mg/kg every 48 hours via intraperitoneal injection to maintain mGluR5 antagonism .
- Controls : Include vehicle (e.g., 5% DMSO in saline) and positive controls (e.g., MPEP at 30 mg/kg) .
- Behavioral endpoints : Use rotarod tests for motor function and Morris water maze for cognitive assessment to avoid confounding sedation effects .
Table 2: In Vivo Dosing Parameters in Alzheimer’s Models (J20 Mice)
| Age (months) | Dose (mg/kg) | Frequency | Activity Metric |
|---|---|---|---|
| 8 | 10 | EOD* | Total daily counts ± 15% |
| 16–19 | 10 | EOD | Cognitive score Δ vs. WT |
| *EOD: Every other day |
Advanced: How can contradictory efficacy data between CTEP and other mGluR5 antagonists be resolved?
Answer:
Discrepancies (e.g., CTEP vs. MPEP) arise from:
- Binding affinity : CTEP has higher selectivity (Ki = 2–5 nM vs. mGluR5) and slower receptor off-rate than MPEP .
- Experimental design : Use equilibrium binding assays (≥2 hr incubation) to account for kinetic differences.
- Functional assays : Compare inverse agonism (cAMP inhibition) in HEK293 cells expressing mGluR5, normalizing to baseline receptor activity .
Basic: What storage conditions ensure CTEP’s long-term stability?
Answer:
- Temperature : Store at –20°C in airtight, light-protected vials. Avoid freeze-thaw cycles (>3 cycles reduce purity by 5–10%) .
- Solubility : Prepare fresh solutions in DMSO (10 mM stock); avoid aqueous buffers due to precipitation .
- Stability monitoring : Re-analyze by HPLC every 6 months; degradation products (e.g., hydrolyzed alkyne) should remain <2% .
Advanced: How to design comparative studies evaluating CTEP against structural analogs?
Answer:
- Structural variations : Compare analogs with modified pyrazole (e.g., 5-methyl vs. 3,5-dimethyl) or pyridine (e.g., chloro vs. trifluoromethoxy) substituents .
- In vitro profiling : Assess IC₅₀ in calcium mobilization assays and CNS penetration (logP/logD; CTEP logP = 3.2) .
- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding poses in mGluR5’s allosteric site, correlating with functional data .
Table 3: Key Pharmacological Parameters of mGluR5 Antagonists
| Compound | IC₅₀ (nM) | logP | Half-life (h) |
|---|---|---|---|
| CTEP | 3.1 | 3.2 | 18 |
| MPEP | 12.5 | 2.8 | 4 |
| Fenobam | 8.9 | 2.5 | 6 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
